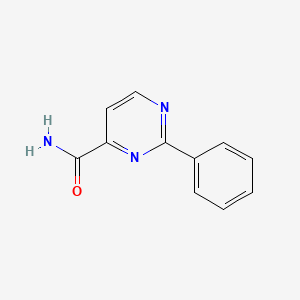

2-Phenylpyrimidine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-phenylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C11H9N3O/c12-10(15)9-6-7-13-11(14-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |

InChI Key |

ASXFPMPUSPNUQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 Phenylpyrimidine 4 Carboxamide and Its Analogs

Retrosynthetic Analysis of the 2-Phenylpyrimidine-4-carboxamide Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.

Disconnection Strategies for the Pyrimidine (B1678525) Ring

The pyrimidine ring, a 1,3-diazine, is the heterocyclic core of the target molecule. A common and effective retrosynthetic strategy involves disconnecting the C-N bonds of the pyrimidine ring. For this compound, two primary disconnection approaches are considered, both of which typically lead to a three-carbon (C-C-C) fragment and a nitrogen-containing one-carbon (N-C-N) fragment.

The most prevalent disconnection strategy breaks the pyrimidine ring at the N1-C2 and N3-C4 bonds. This approach simplifies the structure to a 1,3-dicarbonyl compound or its synthetic equivalent and an amidine derivative. In the case of this compound, this leads to a synthon of benzamidine (B55565), which provides the 2-phenyl group, and a three-carbon unit containing the carboxamide functionality at what will become the C4 position.

Another viable disconnection strategy involves cleaving the N1-C6 and N3-C4 bonds. This pathway also generates a three-carbon component and a one-carbon nitrogen-containing unit. However, the former approach is generally more common in synthetic practice.

Approaches for Phenyl and Carboxamide Moiety Introduction

The introduction of the phenyl and carboxamide groups is intrinsically linked to the chosen disconnection strategy.

Following the first disconnection strategy, the phenyl group is introduced via the use of benzamidine as the N-C-N building block. Benzamidine is a readily available reagent that, upon condensation with a suitable three-carbon component, directly installs the phenyl group at the 2-position of the pyrimidine ring.

The carboxamide moiety at the C4 position can be introduced in several ways. One approach is to start with a precursor that already contains the carboxamide group or a group that can be easily converted to it, such as a nitrile or an ester. For instance, a β-ketoester or a cyanoacetamide derivative can serve as the three-carbon building block. The ester or nitrile group can then be converted to the desired carboxamide in a subsequent step, such as amidation or hydrolysis followed by amide coupling. Alternatively, the carboxamide can be formed directly during the cyclization reaction if the appropriate starting materials are used.

Direct Synthesis Approaches for this compound

Direct synthesis of the this compound core relies on the principles identified through retrosynthetic analysis, primarily involving cyclocondensation reactions.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are the cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step. wikipedia.org

A widely employed method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) derivative. ajol.info In the context of this compound synthesis, this would involve the reaction of benzamidine (the guanidine derivative analog where one amino group is replaced by a phenyl group) with a β-dicarbonyl compound bearing a precursor to the carboxamide group.

For example, the reaction of benzamidine with an ethyl 2-formyl-3-oxopropanoate derivative would lead to the formation of a 2-phenylpyrimidine (B3000279) with an ester group at the 4-position, which can then be converted to the carboxamide. The general reaction mechanism involves initial condensation between the amidine and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Table 1: Examples of Cyclocondensation Reactions with Guanidine Derivatives

| β-Dicarbonyl Compound | Guanidine Derivative | Resulting Pyrimidine | Reference |

| Ethyl acetoacetate | Thiourea (B124793) | 2-Thio-6-methyluracil | chemicalbook.com |

| 1,3-Diphenylprop-2-en-1-one (Chalcone) | Guanidine carbonate | 2-Amino-4,6-diarylpyrimidine | ajol.info |

| Ketoenol acids | Thiourea | 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | nih.gov |

This table presents examples of related cyclocondensation reactions to illustrate the general principle.

Another powerful method for constructing the pyrimidine ring involves the reaction of urea (B33335) or its derivatives with compounds containing an active methylene (B1212753) group adjacent to a nitrile, such as cyanoacetamide. organic-chemistry.org While this method is more commonly used for the synthesis of pyrimidines with amino or hydroxyl groups at positions 2 and 4, modifications can allow for the introduction of a phenyl group.

A plausible route to this compound using this strategy would involve a multi-step process. For instance, one could synthesize a 2-substituted pyrimidine using a urea derivative and then introduce the phenyl group at a later stage through a cross-coupling reaction. However, a more direct approach could involve a three-component reaction between an aldehyde, a urea or thiourea derivative, and a compound like cyanoacetamide, in a variation of the Biginelli reaction. researchgate.net To incorporate the 2-phenyl group directly, benzamidine could potentially be used in place of urea or guanidine in a similar multicomponent reaction.

A study by Gein et al. demonstrated a three-component Biginelli reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate, an aromatic aldehyde, and thiourea to form complex pyrimidine derivatives, showcasing the versatility of multicomponent reactions in this field. bohrium.com

Table 2: Reagents for Pyrimidine Synthesis via Urea/Cyanoacetamide Route

| Reagent 1 | Reagent 2 | Reagent 3 | Resulting Product Type | Reference |

| Benzaldehyde | Malononitrile/Cyanoacetamide | Urea/Thiourea | Pyrimidine-5-carbonitrile/carboxamide | researchgate.net |

| β-Formyl enamides | Urea | Annelated pyrimidines | organic-chemistry.org |

This table provides examples of reagents used in related synthetic routes.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of this compound and its analogs. These methods offer a versatile and efficient means to introduce the key phenyl group and other substituents onto the pyrimidine core.

Suzuki Coupling for Phenyl Introduction

The Suzuki-Miyaura coupling is a widely used and highly effective method for introducing the phenyl group at the 2-position of the pyrimidine ring. This reaction typically involves the coupling of a halogenated pyrimidine derivative with phenylboronic acid in the presence of a palladium catalyst and a base.

A common starting material for this transformation is a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661). The reaction with phenylboronic acid can be controlled to achieve regioselective substitution. For instance, the reaction of 2,4-dichloropyrimidine with one equivalent of phenylboronic acid preferentially occurs at the more reactive 4-position to yield 2-chloro-4-phenylpyrimidine. This intermediate is crucial for the subsequent introduction of the carboxamide group and other functionalities. The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. wikipedia.org

The reaction conditions for Suzuki coupling can be tailored to the specific substrates. For example, the coupling of 2,4-dichloropyrimidine with phenylboronic acid has been successfully carried out using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base in a solvent mixture of toluene, ethanol, and water. wikipedia.org This regioselective approach allows for the sequential functionalization of the pyrimidine ring.

Other Metal-Mediated Coupling Reactions

Besides the Suzuki coupling, other palladium-catalyzed cross-coupling reactions are valuable for the synthesis of 2-phenylpyrimidine derivatives and their analogs. These include the Sonogashira, Stille, and Negishi couplings, which allow for the introduction of a variety of substituents onto the pyrimidine core.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized in the synthesis of 2-phenylpyrimidine analogs where an alkynyl group is introduced. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method provides a route to novel pyrimidine derivatives with extended conjugation. elsevierpure.com

The Stille coupling involves the reaction of an organotin compound with an organic halide. wikipedia.orgnumberanalytics.comlibretexts.org This reaction is known for its tolerance of a wide range of functional groups. In the context of 2-phenylpyrimidine synthesis, it can be used to introduce the phenyl group or other aryl or vinyl moieties. The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the coupled product. wikipedia.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. nih.govorganic-chemistry.orgorgsyn.org This reaction is known for its high reactivity and ability to form carbon-carbon bonds under mild conditions. It has been employed in the synthesis of complex heterocyclic molecules, including derivatives of pyrimidine. nih.gov For instance, the coupling of a chloropyrimidine with an organozinc reagent in the presence of a palladium catalyst can efficiently form the desired C-C bond. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a halide substituent. This strategy is particularly useful for introducing the phenyl group or other substituents at various positions on the pyrimidine ring.

The reactivity of halogens on the pyrimidine ring towards nucleophilic substitution depends on their position. In 2,4-dichloropyrimidine, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity can be exploited for the sequential synthesis of substituted pyrimidines. For example, reaction with a nucleophile can selectively occur at the C4 position, leaving the C2 chloro substituent available for subsequent reactions, such as a Suzuki coupling to introduce the phenyl group.

The SNA_r reaction mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the expulsion of the halide ion to restore aromaticity. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring.

Derivatization and Analog Synthesis of this compound

Once the core this compound scaffold is synthesized, further modifications can be made to explore structure-activity relationships and optimize the compound's properties. Derivatization can be targeted at either the phenyl moiety or the pyrimidine ring.

Modification at the Phenyl Moiety

Modifications to the phenyl group at the 2-position can significantly impact the biological activity of this compound derivatives. These modifications can be introduced by using substituted phenylboronic acids in the initial Suzuki coupling step or by performing electrophilic aromatic substitution reactions on the pre-formed 2-phenylpyrimidine core, although the latter can be challenging due to the deactivating nature of the pyrimidine ring.

A more common approach is to utilize a variety of commercially available or synthetically prepared substituted phenylboronic acids in the Suzuki coupling reaction. This allows for the introduction of a wide range of substituents, including alkyl, alkoxy, halo, and nitro groups, at various positions on the phenyl ring. The synthesis of analogs with different substitution patterns on the phenyl ring is crucial for understanding how steric and electronic effects influence the compound's interaction with its biological target.

Structural Variations on the Pyrimidine Ring

The pyrimidine ring of this compound offers several positions for structural variation. The 6-position, in particular, has been a focus of derivatization in the development of P2Y₁₂ antagonists. nih.gov Optimization of substituents at this position has been shown to significantly affect the potency and pharmacokinetic properties of these compounds. nih.gov

Common strategies for modifying the pyrimidine ring include nucleophilic aromatic substitution of a leaving group (e.g., a chloro group) at the 6-position with various amines, alcohols, or thiols. This allows for the introduction of a diverse array of functional groups, leading to the generation of extensive compound libraries for biological screening. For instance, various carbon-linked or nitrogen-linked substituents have been introduced at the 6-position of the 2-phenyl-pyrimidine-4-carboxamide scaffold to improve its antagonist activity. nih.gov

Chemical Derivatization of the Carboxamide Group

The carboxamide group is a versatile functional handle that can be transformed into various other functionalities, allowing for the synthesis of diverse analogs. Key transformations of the primary carboxamide on the 2-phenylpyrimidine scaffold include its conversion to nitriles, hydrolysis to carboxylic acids, and reduction to amines.

One of the most common derivatizations is the dehydration of the primary amide to a nitrile. This is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent. The resulting cyano group can then participate in further reactions, such as cycloadditions or reductions.

Hydrolysis of the carboxamide to the corresponding 2-phenylpyrimidine-4-carboxylic acid is another fundamental transformation. This is generally accomplished under acidic or basic conditions with heating. The resulting carboxylic acid is a crucial intermediate for the synthesis of esters and other amide analogs through different coupling partners. For instance, a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were synthesized from ketoenol acids and thiourea, highlighting the utility of the carboxylic acid intermediate nih.gov.

Advanced Amide Bond Formation Methodologies

The formation of the amide bond is the most common reaction in medicinal chemistry. Modern synthetic chemistry has moved beyond simple activated carboxylic acid derivatives to more efficient and milder methods to construct the C(O)-N bond. researchgate.net These advanced methodologies are crucial for the synthesis of this compound and its analogs, especially when dealing with complex or sensitive substrates.

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization. Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), when used with a base like N,N-Diisopropylethylamine (DIEA) and an additive like 4-Dimethylaminopyridine (DMAP), are effective for coupling a pyrimidine carboxylic acid with an amine. nih.gov This approach was successfully used to synthesize a series of 2-phenylpyrimidine derivatives. nih.gov

Other modern strategies focus on catalytic methods to avoid the generation of stoichiometric waste produced by traditional coupling reagents. While specific applications to this compound are emerging, general advancements include the use of boronic acid co-catalytic systems for dehydrative amide condensation, which can be performed under solvent-free microwave conditions. researchgate.net

| Methodology | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|

| Peptide Coupling | PyBOP, DIEA, DMAP in anhydrous DMF at room temperature | High yield, mild conditions, suitable for sensitive substrates. | nih.gov |

| Microwave-Assisted Dehydrative Condensation | Phenylboronic acid, DMAPO (co-catalytic), solvent-free, microwave irradiation | Solvent-free, rapid, chemoselective for α,β-unsaturated amides. | researchgate.net |

| Organocatalytic Amidation | Triphenylphosphine/CCl4, Diethoxymethylsilane, Bis(4-nitrophenyl)phosphate | In situ catalyst regeneration, avoids pre-activation of carboxylic acid. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inresearchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, embody the ideals of atom and step economy. A highly effective three-starting-material, four-component reaction (3SM-4CR) has been demonstrated for the synthesis of pyrimidine carboxamides. nih.gov

In this strategy, an amidine, styrene, and N,N-dimethylformamide (DMF) are combined in a palladium-catalyzed oxidative process. nih.govbohrium.com A key innovation of this method is the use of DMF as a dual synthon, providing both a one-carbon atom and the amide functionality. nih.govbohrium.com This sequential MCR involves C-H bond functionalization and cross-dehydrogenative coupling, forming four chemical bonds in a single operation. nih.gov The use of readily available starting materials and a green oxidant (TBHP) makes this an attractive and efficient route to polysubstituted pyrimidine carboxamides. nih.govbohrium.com

| Component 1 | Component 2 | Component 3 (Dual Synthon) | Catalyst/Oxidant | Key Features | Reference |

|---|---|---|---|---|---|

| Amidine (e.g., Benzamidine) | Styrene | N,N-Dimethylformamide (DMF) | Pd(TFA)₂, Xantphos / 70% TBHP | Forms four chemical bonds in one pot; DMF acts as C1 and amide source; high atom and step economy. | nih.govbohrium.com |

Solvent-Free or Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, offer significant advantages. researchgate.netnih.gov

A mechanochemical "solvent-less" approach using a ball mill has been developed for the one-pot multicomponent synthesis of various pyrimidine derivatives. elsevierpure.comresearchgate.net This method utilizes a recyclable modified ZnO nanoparticle catalyst and is notable for its ease of product isolation and scalability. elsevierpure.comresearchgate.net The greenness of the protocol was validated by favorable Ecoscale and E-factor scores. elsevierpure.com

Microwave-assisted synthesis, particularly under solvent-free conditions, has also proven to be more efficient than conventional heating or even ultrasound methods in terms of reaction time and yield for pyrimidine synthesis. researchgate.net These techniques not only reduce environmental impact but also often lead to simpler workup procedures and purer products. rasayanjournal.co.in

Synthetic Challenges and Optimization Protocols

Regioselectivity Control in Pyrimidine Substitution

A significant challenge in the synthesis of substituted pyrimidines, including this compound, is controlling the regioselectivity of substitution reactions. The pyrimidine ring has multiple potentially reactive sites, and the outcome of a reaction can be highly sensitive to the substituents already present on the ring and the nature of the incoming nucleophile. wuxiapptec.com

For a precursor like a 2-substituted-4-chloropyrimidine, nucleophilic aromatic substitution (SNAr) can occur at either the C4 or C2 position. For instance, in the case of 2-MeSO₂-4-chloropyrimidine, a close analog for studying electronic effects, SNAr reactions with amines selectively occur at the C4 position. wuxiapptec.com However, reactions with other nucleophiles like alkoxides or formamide (B127407) anions occur exclusively at the C2 position. wuxiapptec.com

This dichotomy in regioselectivity can be rationalized by quantum mechanics (QM) analyses. wuxiapptec.com The formation of a hydrogen bond complex between the incoming nucleophile (e.g., an alkoxide) and an acidic proton on the C2 substituent (like the methylsulfonyl group) can direct the attack to the C2 position and lower the activation energy for that pathway. wuxiapptec.com In contrast, an attack at C4 would require breaking this stabilizing interaction, thus increasing the energy barrier. wuxiapptec.com Understanding and exploiting these subtle non-covalent interactions are critical for rationally designing syntheses of specifically substituted pyrimidines like 2-phenyl-4-substituted derivatives.

| Substrate | Nucleophile | Position of Substitution | Controlling Factor | Reference |

|---|---|---|---|---|

| 2-MeSO₂-4-chloropyrimidine | Amines | C4 | Inherent electronic preference (LUMO distribution). | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides, Formamide Anions | C2 | Hydrogen bonding between the nucleophile and the acidic MeSO₂ proton directs attack to the adjacent C2 position. | wuxiapptec.com |

Yield Enhancement and Side Product Minimization

The optimization of reaction conditions is paramount in maximizing the yield of this compound and minimizing the formation of unwanted side products. Research into the synthesis of pyrimidine derivatives has highlighted several critical factors that can be manipulated to improve reaction outcomes. These include the choice of catalyst, solvent, temperature, and the nature of the starting materials.

A significant advancement in pyrimidine synthesis is the development of multi-component reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, enhancing atom and step economy. For instance, a four-component reaction strategy for pyrimidine carboxamide synthesis has been demonstrated, utilizing amidines, styrene, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process. researchgate.netnih.govbohrium.com The optimization of this reaction involved screening various catalysts, ligands, and oxidants. The ideal conditions were identified as using Pd(TFA)₂ as the catalyst, Xantphos as the ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. bohrium.com This strategy not only provides a direct route to the pyrimidine core but also incorporates the carboxamide functionality in a highly efficient manner.

The choice of coupling reagent is also critical in the final amide bond formation step. In the synthesis of 2-phenylpyrimidine derivatives, the use of PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent has been shown to be effective for improved parallel processing, leading to remarkable yields of the final products. nih.gov

Furthermore, catalyst and solvent screening play a crucial role in enhancing yields and reducing byproducts. Studies on the synthesis of related pyrimidine-2-ones have shown that the selection of an appropriate catalyst and solvent system can significantly impact the reaction efficiency. researchgate.net For example, using a specific molar percentage of a catalyst in an optimal solvent at a controlled temperature was found to be the best condition for the reaction. researchgate.net The use of deep eutectic solvents (DES) as catalysts has also emerged as a green and efficient alternative, offering high yields and short reaction times under solvent-free conditions. nih.gov

Side product formation is often a challenge in multi-step syntheses. Careful control of reaction parameters and purification of intermediates are essential. For instance, in the synthesis of 2-phenylpyrimidine analogs, the deprotection of intermediate compounds under acidic conditions must be carefully monitored to ensure a high yield of the desired amino derivatives without significant degradation. nih.gov

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Parameter | Variation | Optimal Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd(TFA)₂, PdCl₂ | Pd(TFA)₂ | bohrium.com |

| Ligand | Xantphos, PPh₃, dppf | Xantphos | bohrium.com |

| Oxidant | TBHP, O₂, DDQ | 70% TBHP | bohrium.com |

| Coupling Reagent | PyBop, HATU, HBTU | PyBop | nih.gov |

| Solvent | DMF, Dioxane, Ethanol | DMF | bohrium.comnih.gov |

| Temperature | Room Temp, 60°C, 120°C | 120°C | bohrium.com |

Process Intensification Techniques for Scalability

The transition from laboratory-scale synthesis to large-scale industrial production requires the implementation of process intensification techniques. These methods aim to make chemical processes safer, more efficient, and more environmentally friendly. For the synthesis of this compound and its analogs, flow chemistry has emerged as a powerful tool for scalability.

Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in a safer manner. acs.orgmdpi.com The synthesis of fused pyrimidinone and quinolone derivatives has been successfully demonstrated in an automated high-temperature and high-pressure flow reactor, achieving high yields in a matter of minutes. acs.org This approach is highly amenable to rapid and efficient heterocycle synthesis and can be readily scaled up.

The application of flow chemistry has been shown to significantly reduce reaction times compared to batch synthesis. For example, a flow process for the synthesis of pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes in flow, with comparable yields. mdpi.com This dramatic reduction in processing time can lead to substantial increases in productivity.

The careful optimization of parameters such as flow rate, temperature, and catalyst loading is crucial for the successful implementation of flow chemistry. The use of packed-bed reactors with solid-supported catalysts can further enhance the efficiency and scalability of the process, allowing for easy catalyst recovery and reuse.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrimidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes | acs.orgmdpi.com |

| Yield | Moderate to High | Comparable to High | acs.orgmdpi.com |

| Scalability | Limited | High | acs.org |

| Safety | Handling of hazardous intermediates | Improved safety | mdpi.com |

| Process Control | Less precise | Precise control | researchgate.net |

Advanced Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and electronic environment can be obtained. For 2-Phenylpyrimidine-4-carboxamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of a molecule at the atomic level by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the phenyl ring, the pyrimidine (B1678525) ring, and the carboxamide group.

The protons on the phenyl ring typically appear as a multiplet in the aromatic region (approximately 7.4-8.5 ppm). The exact chemical shifts and splitting patterns depend on the electronic effects of the pyrimidine ring substituent. The protons on the pyrimidine ring itself, specifically at the 5th and 6th positions, would show characteristic chemical shifts further downfield due to the electron-withdrawing nature of the nitrogen atoms and the carboxamide group. For instance, the H6 proton, being adjacent to a nitrogen atom, is expected to be more deshielded than the H5 proton. The two protons of the primary amide (-CONH₂) would typically appear as two separate broad singlets, due to restricted rotation around the C-N bond and their different spatial relationship to the rest of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | ~8.4-8.6 | Multiplet |

| Phenyl-H (meta, para) | ~7.5-7.7 | Multiplet |

| Pyrimidine-H5 | ~7.8-8.0 | Doublet |

| Pyrimidine-H6 | ~8.8-9.0 | Doublet |

| Amide-NH₂ | ~7.5 and ~8.1 | Broad Singlet (each) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The carbon atoms of the pyrimidine and phenyl rings will resonate in the aromatic region (approximately 120-165 ppm). The carbon atoms of the pyrimidine ring directly bonded to nitrogen (C2, C4, and C6) will be significantly deshielded. The phenyl carbons will also show distinct signals, with the ipso-carbon (the one attached to the pyrimidine ring) having a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~167 |

| Pyrimidine-C2 | ~163 |

| Pyrimidine-C4 | ~160 |

| Pyrimidine-C6 | ~158 |

| Pyrimidine-C5 | ~122 |

| Phenyl-C (ipso) | ~137 |

| Phenyl-C (ortho, meta, para) | ~128-131 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While specific experimental 2D-NMR data for this compound is not widely published, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment of all proton and carbon signals.

COSY would establish the connectivity between adjacent protons, for example, confirming the coupling between the H5 and H6 protons on the pyrimidine ring and the couplings between adjacent protons on the phenyl ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the pyrimidine and phenyl carbons that bear a hydrogen atom.

HMBC would reveal longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon, the ipso-phenyl carbon, and the C2 and C4 carbons of the pyrimidine ring, by observing their correlations with nearby protons. For example, the amide protons would show an HMBC correlation to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorptions corresponding to the N-H stretching of the amide group (typically two bands in the 3400-3100 cm⁻¹ region for a primary amide) and a strong C=O stretching vibration (amide I band) around 1680-1650 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the 1600-1450 cm⁻¹ region, and C-H stretching from the aromatic rings just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the symmetric vibrations of the aromatic rings are often stronger and more easily identified than in the IR spectrum. This can be particularly useful for analyzing the phenyl and pyrimidine ring structures.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Asymmetric & Symmetric Stretch | ~3400 & ~3200 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Amide C=O | Stretch (Amide I) | ~1670 |

| Amide N-H | Bend (Amide II) | ~1620 |

| Aromatic C=C/C=N | Ring Stretches | ~1600-1450 |

Note: These are predicted values and may vary based on the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and pyrimidine rings. These transitions typically result in strong absorption bands in the UV region, likely between 250 and 300 nm. The presence of non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen of the carbonyl group could also lead to weaker n → π* transitions at longer wavelengths, potentially extending into the near-UV region. The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in confirming its identity. For this compound (C₁₁H₉N₃O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

In a typical analysis, the compound would be ionized, and the mass of the resulting molecular ion (e.g., [M+H]⁺) is measured. The high resolving power of the instrument allows for the experimental mass to be confidently matched to the theoretical mass calculated from the elemental formula. This technique is crucial for differentiating between closely related analogs or identifying unknown metabolites during drug development studies. rsc.orgnih.gov

The fragmentation patterns observed in HRMS/MS experiments, where the molecular ion is isolated and fragmented, provide further structural confirmation. wvu.eduresearchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of CO, and fragmentation of the pyrimidine ring, with each fragment's exact mass providing further evidence for the proposed structure. nih.govsapub.org

Table 1: Theoretical vs. Experimental Mass Data for HRMS Analysis

| Ion Type | Elemental Formula | Theoretical Mass (Da) | Exemplar Experimental Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₀N₃O⁺ | 200.08184 | 200.0817 | -0.7 |

| [M+Na]⁺ | C₁₁H₉N₃NaO⁺ | 222.06378 | 222.0635 | -1.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar, thermally labile molecules, making it ideal for compounds like this compound and its derivatives. semanticscholar.org ESI generates gaseous ions from a liquid solution with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov This method is highly sensitive and can be coupled with liquid chromatography (LC) to analyze complex mixtures, making it a cornerstone of pharmaceutical analysis for purity assessment and metabolic profiling. frontiersin.orgnih.gov

Studies on related pyrimidine derivatives and other small molecules demonstrate that ESI-MS is effective for confirming molecular weight and providing structural information through tandem mass spectrometry (MS/MS). researchgate.netnih.gov In MS/MS analysis, the [M+H]⁺ ion of this compound would be selected and subjected to collision-induced dissociation, yielding a predictable fragmentation pattern.

Anticipated ESI-MS/MS Fragmentation Pathways:

Loss of NH₃: Cleavage at the carboxamide group.

Loss of CO: A common fragmentation for amides.

Cleavage of the phenyl group: Loss of a C₆H₅ radical.

Ring Fragmentation: Fission of the pyrimidine ring structure.

These fragmentation patterns provide definitive structural confirmation and are essential for identifying the compound in complex biological matrices.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis, particularly X-ray diffraction, offers an unambiguous determination of the three-dimensional arrangement of atoms within a molecule and their packing in a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. nih.gov While the specific crystal structure for this compound is not publicly available, analysis of closely related pyrimidine derivatives provides significant insight into its likely solid-state conformation. For instance, studies on various pyrimidine carboxamides and derivatives reveal detailed information on bond lengths, bond angles, and torsion angles. dntb.gov.ua

Co-crystallization Studies with Biological Targets for Binding Mode Elucidation

Derivatives of this compound have been identified as potent and selective antagonists of the P2Y₁₂ receptor, a key target for antithrombotic drugs. nih.gov Co-crystallization of a ligand with its biological target is a powerful technique to visualize the precise binding interactions at an atomic level.

Crystal structures of the human P2Y₁₂ receptor in complex with various non-nucleotide antagonists have been successfully resolved. nih.govrcsb.orgrcsb.org These structures reveal a well-defined binding pocket within the receptor's transmembrane helices. An antagonist, such as a this compound derivative, would occupy this pocket, forming specific non-covalent interactions with key amino acid residues. Analysis of these co-crystal structures shows that the antagonist's phenyl group often engages in hydrophobic interactions, while the pyrimidine and carboxamide moieties form crucial hydrogen bonds and polar contacts with residues in the binding site. nih.govrcsb.org This detailed structural information of the ligand-receptor complex is invaluable for structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Table 2: Key Interaction Types in P2Y₁₂ Receptor-Antagonist Co-Crystals

| Interaction Type | Ligand Moiety | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH₂) | Arg, Lys, Asn, Gln |

| π-π Stacking | Phenyl Ring, Pyrimidine Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Phenyl Ring | Val, Leu, Ile, Met |

| Polar Interactions | Pyrimidine Nitrogens | Ser, Thr, Tyr |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.net For this compound, several key interactions are expected to define its crystal lattice structure. The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely to form robust hydrogen-bonding networks. dntb.gov.uanih.govresearchgate.net

Common hydrogen-bonding motifs for primary amides include the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. rsc.org These dimers can then be further linked into chains or sheets.

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis (TGA) in a Structural Context)

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to determine the thermal stability and decomposition profile of materials. scispace.com In the context of novel compound characterization, TGA provides critical insights into how the structure of a molecule, including its functional groups and substituents, influences its stability at elevated temperatures. researchgate.netnih.gov The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, such as nitrogen. scispace.com

While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of structurally related pyrimidine derivatives has been studied, offering a valuable comparative framework. researchgate.netscielo.org.co These studies reveal that the decomposition of pyrimidine compounds is often a multi-step process, with the stability being significantly affected by the nature and position of substituents on the pyrimidine ring. researchgate.net For instance, research on various substituted pyrimidines has shown that the introduction of different functional groups leads to varied decomposition temperature ranges and weight loss percentages. researchgate.netresearchgate.net

The process typically involves heating a small sample of the compound from ambient temperature to several hundred degrees Celsius. The resulting TGA thermogram plots the percentage of weight loss against temperature. From this plot, key data points such as the onset temperature of decomposition and the temperature of maximum weight loss can be determined, providing a quantitative measure of the compound's thermal stability. researchgate.net This information is vital for understanding the material's shelf-life and handling requirements.

The table below illustrates typical data obtained from the TGA of various pyrimidine derivatives, showing how substitutions can alter thermal stability. researchgate.net

| Compound Series | Initial Weight (mg) | Decomposition Range (°C) | % Weight Loss |

| SNO-1 | 0.933 | 150-700 | 97.96 |

| SNO-3 | 3.247 | 165-480 | 59.86 |

| SSN-2 | 5.827 | 280-792 | 98.75 |

| SSN-4 | 2.727 | 230-665 | 99.21 |

| SSN-8 | 7.493 | 178-400 | 79.74 |

**3.4. Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, enabling both the separation of complex mixtures and the determination of purity with high precision. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used techniques in the synthesis and quality control of pyrimidine derivatives. khanacademy.org

HPLC is the gold standard for determining the purity of pharmaceutical compounds like this compound and its analogues. researchgate.net The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. youtube.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrimidine derivatives, typically employing a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase. youtube.com

In the analysis of 2-phenylpyrimidine (B3000279) derivatives, methods often involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., sodium phosphate) at a specific pH. nih.gov Detection is commonly achieved using a UV detector, as the aromatic pyrimidine ring system absorbs UV light. youtube.com

The purity of synthesized compounds is a critical parameter, and HPLC provides a quantitative measure of it. For example, in the synthesis of various N-substituted 2-phenylpyrimidine-5-carboxamide (B46960) derivatives, HPLC was used to confirm that the purity of the final compounds was 90% or higher. nih.gov The high efficiency and sensitivity of HPLC allow for the detection and quantification of even minor impurities. researchgate.net

The following table summarizes HPLC purity data for several 2-phenylpyrimidine analogues found in research literature, highlighting the effectiveness of the technique. nih.gov

| Compound Code | HPLC Purity (%) |

| A9 | 94.86 |

| B1 | 95.28 |

| C6 | 98.41 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used extensively for monitoring the progress of chemical reactions, identifying compounds, and making a preliminary assessment of purity. khanacademy.org The method involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. khanacademy.orgyoutube.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differing affinities for the stationary and mobile phases, which is largely dependent on their polarity. youtube.com

For pyrimidine derivatives, TLC is routinely used to track the conversion of reactants to products during synthesis. nih.gov A common stationary phase is silica gel F254, which allows for visualization of the separated spots under UV light. nih.gov The choice of the mobile phase is critical for achieving good separation. youtube.com A variety of solvent systems can be employed, with mixtures of ethyl acetate (B1210297) and hexanes or chloroform (B151607) and methanol being common for compounds of intermediate polarity. sigmaaldrich.com The position of a compound on the developed TLC plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Comparing the Rf value of a synthesized compound to that of a known standard can aid in its identification.

Computational and Theoretical Investigations of 2 Phenylpyrimidine 4 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Searches for specific DFT analyses of 2-Phenylpyrimidine-4-carboxamide, including geometry optimization, electronic structure, chemical reactivity, vibrational analysis, and nonlinear optical properties, did not yield specific data or dedicated studies. Research in this area tends to focus on substituted derivatives to explore structure-activity relationships for targeted biological activities.

Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound were identified.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP)

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) for this compound are not available in the public domain.

Chemical Reactivity Descriptors

Information regarding chemical reactivity descriptors such as the electrophilicity index and chemical hardness, derived from DFT calculations for this compound, is not present in the surveyed literature.

Vibrational Energy Distribution Analysis

A Vibrational Energy Distribution Analysis (VEDA) for this compound has not been reported in the accessible scientific literature.

Prediction of Nonlinear Optical (NLO) Properties

There are no available studies that predict or discuss the nonlinear optical (NLO) properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Studies

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a cornerstone of drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netarxiv.org These models serve as templates for designing new molecules or for searching databases to find structurally diverse compounds with potential biological activity. researchgate.net

For a series of 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was developed to understand their activity as selective PDE4B inhibitors. nih.gov The model was constructed using a set of 87 molecules with a wide range of inhibitory concentrations (pIC50 ranging from 8.52 to 5.07). nih.gov The resulting hypothesis was crucial for generating the highly predictive 3D-QSAR model. nih.gov Validation of a pharmacophore model is a critical step before it can be reliably used for applications like virtual screening. researchgate.net This is often achieved using a test set of molecules and by calculating enrichment factors to assess the model's ability to distinguish active compounds from inactive ones. researchgate.netresearchgate.net

Virtual Screening and Hit Identification through Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using a pharmacophore model derived from known active compounds. youtube.comnih.gov

In the context of 2-phenylpyrimidine derivatives, computational strategies have been successfully employed to identify new therapeutic agents. For instance, a scaffold hopping strategy combined with screening led to the discovery of novel 2-phenylpyrimidine derivatives as potent antifungal agents that target the CYP51 enzyme. nih.gov Through several rounds of structural optimization, compound C6 was identified, which demonstrated significantly better antifungal activity against several clinical strains than the first-line drug fluconazole. nih.gov This process showcases the power of virtual screening to efficiently sift through vast chemical space and pinpoint promising candidates for further development. nih.govresearchgate.net

In Silico Mechanistic Insights

Beyond predicting activity, computational methods provide a window into the dynamic interactions between a ligand and its target at an atomic level. These in silico techniques can predict binding modes and analyze the resulting conformational changes, offering mechanistic hypotheses that can be tested experimentally.

Prediction of Molecular Target Interactions and Binding Modes

Molecular docking is a primary tool used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. youtube.comnih.gov This information is critical for understanding structure-activity relationships (SAR) and for guiding lead optimization. nih.gov

Studies on various this compound derivatives have utilized docking to elucidate their interactions with different targets:

PDE4B Inhibitors: Docking and molecular dynamics simulations were performed on a series of 2-phenylpyrimidine compounds to explore their binding modes as selective PDE4B inhibitors. nih.gov

Anticancer Agents: For Sorafenib derivatives incorporating a phenylpyrimidine-carboxamide moiety, docking studies were used to understand their interaction with the VEGFR2/KDR kinase, revealing that the presence of an electron-donating group on the aryl portion was beneficial for activity. nih.gov

Antifungal Agents: The novel antifungal compound C6 was docked into the active site of CYP51 to rationalize its potent activity. nih.gov

P2Y12 Antagonists: Optimization of 2-phenyl-pyrimidine-4-carboxamide analogs led to potent P2Y12 antagonists for inhibiting platelet aggregation, with computational models helping to guide the optimization of substituents on the pyrimidine (B1678525) ring. nih.gov

Sodium Channel Blockers: The derivative 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) was identified as a potent, broad-spectrum state-dependent sodium channel blocker for treating pain. nih.gov

These studies highlight how predicting molecular interactions can explain the observed biological activities and guide the design of more effective compounds. nih.govarxiv.org

Analysis of Conformational Changes Upon Binding

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.gov

For the 2-phenylpyrimidine series targeting PDE4B, a 10-nanosecond MD simulation was conducted. nih.gov The simulation confirmed the stability of the ligand-receptor complex and validated the presumed active conformation of the inhibitor. nih.gov A key finding was the high degree of similarity observed when superimposing the ligand conformation from the MD simulation with the poses obtained from both docking and the 3D-QSAR model. nih.gov This consistency across different computational methods lends strong support to the predicted binding mode and the stability of the interaction, providing a solid foundation for the rational design of new, more potent inhibitors. nih.gov

Computational Scaffold Design and Optimization

The this compound core has served as a foundational structure for the development of inhibitors targeting various enzymes and receptors. Computational methodologies, including molecular docking, scaffold hopping, and quantitative structure-activity relationship (QSAR) studies, have enabled researchers to probe the intricate molecular interactions between this scaffold and its biological targets. This has facilitated the strategic modification of the core structure to optimize its pharmacological properties.

Rational Design of Novel Derivatives Based on Computational Predictions

Computational predictions have been pivotal in the rational design of novel this compound derivatives, allowing for the targeted synthesis of compounds with improved biological activity. By simulating the binding of virtual compounds within the active site of a target protein, researchers can prioritize the synthesis of molecules most likely to exhibit the desired therapeutic effect.

One notable example involves the optimization of 2-phenylpyrimidine-4-carboxamides as P2Y12 receptor antagonists for the inhibition of platelet aggregation. nih.gov Computational modeling guided the exploration of substituents at the 6-position of the pyrimidine ring, leading to the identification of both carbon-linked and nitrogen-linked analogues with excellent potency in ex vivo human plasma platelet aggregation assays. nih.gov

In the pursuit of novel antifungal agents, a scaffold hopping strategy, informed by computational analysis, led to the identification of 2-phenylpyrimidine derivatives as potent inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov Molecular docking studies of a preliminary screening hit, YW-01, within the active site of CYP51 from Candida albicans revealed key hydrophobic interactions. nih.gov This insight guided three rounds of structural optimization, culminating in the synthesis of compound C6, which exhibited significantly superior antifungal activity compared to the first-line drug fluconazole. nih.govnih.gov The docking studies predicted that the phenylpyrimidine moiety would establish a stabilizing contact with the Phe233 residue in a hydrophobic cavity of the enzyme. nih.gov

Furthermore, the this compound scaffold has been explored for its potential as an anticancer agent. In the development of Sorafenib derivatives, molecular docking was employed to investigate the binding modes of these compounds with the VEGFR2/KDR kinase. researchgate.netnih.gov These studies indicated that the presence of an electron-donating group on the aryl moiety was beneficial for activity. researchgate.netnih.gov Similarly, in the design of c-Met kinase inhibitors, docking studies revealed that replacing the phenylpicolinamide scaffold of earlier inhibitors with a phenylpyrimidine fragment could be advantageous for activity. nih.gov

The power of computational approaches is further exemplified in the development of phosphodiesterase 4B (PDE4B) inhibitors based on the 2-phenylpyrimidine scaffold. A five-point pharmacophore model was developed and validated, leading to a statistically significant 3D-QSAR model. nih.gov This model, in conjunction with molecular docking and molecular dynamics simulations, provided a detailed understanding of the binding modes of these inhibitors and offered a clear rationale for the design of new molecules with enhanced PDE4B inhibitory activity. nih.gov

The following tables summarize the research findings for a selection of rationally designed derivatives.

| Compound | Target | Key Computational Insight | Reference |

| 23u | P2Y12 Receptor | Optimization of the substituent at the 6-position of the pyrimidine ring. | nih.gov |

| C6 | CYP51 | Scaffold hopping from a known inhibitor and optimization based on docking studies revealing key hydrophobic interactions. | nih.govnih.gov |

| 17f | VEGFR2/KDR | Docking studies guided the modification of the phenylpyrimidine-carboxamide core of Sorafenib. | researchgate.netnih.gov |

| 17n | VEGFR2/KDR | Docking studies suggested that electron-donating groups on the aryl moiety would enhance activity. | researchgate.netnih.gov |

| 15e | c-Met Kinase | Replacement of a phenylpicolinamide scaffold with a phenylpyrimidine fragment was predicted to be beneficial. | nih.gov |

Investigation of Molecular Interactions and Biological Activities in Vitro and Cell Free Systems

Molecular Target Identification and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of 2-phenylpyrimidine-4-carboxamide have been extensively studied as inhibitors of various enzymes implicated in a multitude of diseases.

Phosphodiesterase 4B (PDE4B): A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate inhibitor of PDE4B with an IC50 value of 200 nM. nih.gov Further modification of this scaffold, specifically the introduction of an N-neopentylacetamide group, resulted in a significant enhancement of inhibitory activity against PDE4B, with an IC50 of 8.3 nM. nih.gov Another series of 2-phenylpyrimidine (B3000279) derivatives also demonstrated potent PDE4B inhibition, with IC50 values of 25 nM and 200 nM for two distinct compounds. nih.gov One analog, in particular, exhibited high inhibitory activity towards PDE4B with an IC50 of 5.5 nM. encyclopedia.pubmdpi.com

Acetylcholinesterase (AChE): In the quest for new treatments for Alzheimer's disease, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors. researchgate.net One compound from this series, compound 6g, demonstrated the most potent inhibitory activity against AChE with an IC50 of 0.90 μM, while showing weak inhibition of butyrylcholinesterase (BuChE) with an IC50 of 7.53 μM, indicating its selectivity for AChE. researchgate.net Another study on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives identified a compound (10q) with an even better inhibitory activity against AChE (IC50 = 0.88 ± 0.78 μM) and weak BuChE inhibition (IC50 = 10.0 ± 1.30 μM). nih.gov

Xanthine (B1682287) Oxidase (XO): A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed as novel xanthine oxidase inhibitors. nih.gov Many of these compounds showed submicromolar inhibitory potency, with compound 9b being the most potent, exhibiting an IC50 of 0.132 μM. nih.gov

Cytochrome P450 51 (CYP51): Derivatives of 2-phenylpyrimidine have been investigated as antifungal agents targeting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.govnih.gov Through structural optimization, a compound designated as C6 was developed, which exhibited superior antifungal activity against several clinically relevant fungal strains, surpassing the efficacy of the first-line drug fluconazole. nih.govnih.gov

FMS-like Tyrosine Kinase 3 (FLT3): A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives were identified as potent and selective inhibitors of FLT3, a target in acute myeloid leukemia (AML). nih.gov Compounds 12b and 12r from this series were effective against a range of mutated FLT3 kinases, including those with internal tandem duplication (ITD) and D835Y mutations, which are associated with drug resistance. nih.gov

Cyclin-Dependent Kinase 2/9 (CDK2/9): Fadraciclib (CYC065), a CDK2/9 inhibitor, has shown preclinical efficacy in treating aneuploid cancers and acute myeloid leukemia. nih.govresearchgate.netscispace.com It demonstrated improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib. nih.govplos.org

Please find below an interactive data table summarizing the enzyme inhibition data for various this compound derivatives.

| Derivative Class | Target Enzyme | Key Compound(s) | IC50 Value(s) | Reference(s) |

| 5-Carbamoyl-2-phenylpyrimidine | PDE4B | Lead Compound | 200 nM | nih.gov |

| 5-Carbamoyl-2-phenylpyrimidine | PDE4B | N-neopentylacetamide derivative (10f) | 8.3 nM | nih.gov |

| 2-Phenylpyrimidine | PDE4B | Compound 21 | 5.5 nM | encyclopedia.pubmdpi.com |

| 2-Phenylpyrimidine | PDE4B | Compounds 33 & 34 | 25 nM & 200 nM | nih.gov |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE | Compound 6g | 0.90 µM | researchgate.net |

| 2-(2-Oxoethyl)pyrimidine-5-carboxamide | AChE | Compound 10q | 0.88 µM | nih.gov |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid | XO | Compound 9b | 0.132 µM | nih.gov |

| 2-Phenylpyrimidine | CYP51 | Compound C6 | Superior to fluconazole | nih.govnih.gov |

| 4-Azaaryl-N-phenylpyrimidin-2-amine | FLT3 | Compounds 12b & 12r | Potent against mutated FLT3 | nih.gov |

| Aminopurine (Fadraciclib) | CDK2/9 | CYC065 | Improved potency and selectivity | nih.govplos.org |

Kinetic studies are crucial for understanding the mechanism by which these compounds inhibit their target enzymes. 2minutemedicine.com Lineweaver-Burk plots, a graphical representation of the Michaelis-Menten equation, are often employed to determine the mode of inhibition. 2minutemedicine.comyoutube.com

For instance, steady-state enzyme kinetics revealed that compound 9b, a potent xanthine oxidase inhibitor, acts as a mixed-type inhibitor. nih.gov Similarly, kinetic analysis of the AChE inhibitor, compound 10q, also indicated a mixed-type inhibition mechanism, suggesting that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The kinetic study of another selective AChE inhibitor, compound 6g, also pointed towards a mixed-type inhibition, involving both competitive and non-competitive components. researchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govspringernature.comkhanacademy.orgwhiterose.ac.ukcore.ac.uk

In the study of 5-carbamoyl-2-phenylpyrimidine derivatives as PDE4 inhibitors, X-ray crystallography of a potent analog (compound 10f) bound to the human PDE4B catalytic domain was utilized to understand the binding mode and guide further design. nih.gov This structural information, combined with thermodynamic data from ITC, can provide a comprehensive understanding of the structure-activity relationship and the forces driving the binding interaction.

Receptor Binding Studies

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various receptors.

P2Y12 Receptor: 2-Phenyl-pyrimidine-4-carboxamide analogs have been identified as antagonists of the P2Y12 receptor, a key player in platelet aggregation. nih.gov Optimization of substituents at the 6-position of the pyrimidine (B1678525) ring led to compounds with excellent ex vivo potency in inhibiting platelet aggregation in human plasma. nih.gov

Elucidation of Molecular Pathways Modulation

The biological effects of this compound derivatives often stem from their ability to modulate key molecular pathways within cells.

Apoptosis Induction: Several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The FLT3 inhibitor, compound 12b, was found to diminish the phosphorylation of downstream effectors of FLT3 and induce apoptosis in MV4-11 cells, which harbor the FLT3-ITD mutation. nih.gov Similarly, fadraciclib, the CDK2/9 inhibitor, induces rapid apoptosis in cancer cells by downregulating the anti-apoptotic protein Mcl-1. researchgate.netnih.govplos.org Another study on a multitargeted kinase inhibitor, compound 6b, showed that it induced significant apoptosis in HepG2 liver cancer cells. nih.gov The antifungal agent C6, a CYP51 inhibitor, was also found to be safe and stable in hepatic microsomal function, suggesting a favorable cytotoxicity profile. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of this compound can be modified to enhance its desired biological effects. These studies involve systematically altering different parts of the molecule and observing the resulting changes in activity.

The core structure of this compound offers several positions where chemical groups (substituents) can be attached or modified. The nature and position of these substituents have a profound impact on the compound's biological activity.

For instance, in the development of P2Y12 receptor antagonists, optimization of substituents at the 6-position of the pyrimidine ring was a key focus. Both carbon-linked and nitrogen-linked substituents were explored, leading to compounds with significant potency in platelet aggregation assays. nih.gov One notable success was the identification of a compound, referred to as 23u, which demonstrated excellent activity and favorable metabolic properties. nih.gov This highlights the critical role of the pyrimidine 6-position in the interaction with the P2Y12 receptor.

In a different therapeutic area, the development of inhibitors for the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at three different positions of the pyrimidine-4-carboxamide (B1289416) scaffold were investigated. nih.govnih.gov The goal was to improve upon an initial "hit" compound identified through high-throughput screening. nih.gov It was found that altering the substituent at the R1 position did not lead to any improvement in inhibitory activity, suggesting this part of the molecule may bind in a shallow, less-defined pocket of the enzyme. nih.gov Conversely, modifications at other positions led to significant gains in potency. nih.govnih.gov

Another example comes from the design of novel antifungal agents targeting the CYP51 enzyme. nih.gov Here, a scaffold hopping strategy was employed, leading to the identification of a 2-phenylpyrimidine compound (A9) with potential. nih.gov Subsequent optimization focused on the A and B rings of the phenylpyrimidine structure, ultimately yielding a highly potent antifungal compound (C6). nih.gov

The following table summarizes the effects of substituents at various positions on the activity of this compound derivatives against different targets.

| Target | Position of Substitution | Effect of Substitution | Reference |

| P2Y12 Receptor | 6-position of pyrimidine ring | Optimization of carbon-linked or nitrogen-linked substituents led to excellent ex vivo potency in platelet aggregation assays. | nih.gov |

| NAPE-PLD | R1 position | No improvement in inhibitory activity was achieved by changing the substituent. | nih.gov |

| NAPE-PLD | Other positions | Modifications led to significant increases in potency. | nih.govnih.gov |

| CYP51 | A and B rings | Optimization of substituents on these rings resulted in a compound with strong antifungal activity. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in how a compound interacts with its biological target. In the case of this compound derivatives, specific stereoisomers have been shown to be significantly more active than others.

A prominent example is the development of the potent and selective NAPE-PLD inhibitor, LEI-401. nih.govnih.gov The process involved the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine. This change alone increased the inhibitory potency by three-fold. nih.govnih.gov Furthermore, the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only reduced the lipophilicity of the molecule but also increased its activity by another ten-fold. nih.govnih.gov This demonstrates that the specific spatial arrangement of the phenylpiperidine and hydroxypyrrolidine groups is critical for optimal binding to the NAPE-PLD enzyme.

The following table illustrates the impact of stereochemistry on the activity of a this compound derivative.

| Compound Modification | Resulting Change in Activity | Reference |

| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | nih.govnih.gov |

| Exchange of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity | nih.govnih.gov |

The electronic properties (such as the distribution of electrons) and steric properties (the size and shape) of substituents on the this compound core also significantly influence biological activity.

In the optimization of NAPE-PLD inhibitors, it was observed that while large substituents on the phenyl group were tolerated, this was only true at the ortho position. nih.gov This suggests the presence of a specific binding pocket that can accommodate bulky groups at this position. Furthermore, the length of an alkyl chain linker was found to be optimal at two carbons (an ethylene (B1197577) linker), as both shortening and lengthening this chain decreased potency. nih.gov This indicates a precise spatial requirement for optimal interaction with the enzyme.

Biological Screening Methodologies (In Vitro, Cell-Based Assays without Clinical Implication)

A variety of in vitro and cell-based assays are employed to screen and characterize the biological activity of this compound derivatives. These assays provide quantitative data on enzyme/receptor inhibition and cellular responses.

Cell-free assays utilize purified enzymes or receptors to directly measure the inhibitory activity of a compound. These assays are crucial for determining a compound's potency and for understanding its direct interaction with the target molecule.

For NAPE-PLD inhibitors, a high-throughput screening hit was the starting point for a library of pyrimidine-4-carboxamide derivatives. nih.govnih.gov The inhibitory activity of these compounds was presumably tested in a cell-free assay using purified NAPE-PLD enzyme. The enzyme itself has a metallo-β-lactamase fold with two zinc ions in its active site, and its activity can be enhanced by certain lipids and polyamines in vitro. nih.gov

Cell-based assays provide a more biologically relevant context for evaluating compound activity by measuring its effects within a living cell. These assays can assess a compound's ability to cross cell membranes and its impact on cellular processes.

Cell Proliferation Assays: These assays measure the ability of a compound to inhibit the growth and division of cells. The MTT assay is a common colorimetric method used for this purpose. mdpi.com For instance, the antiproliferative effects of certain thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar pyrimidine core, were evaluated against breast cancer cell lines. mdpi.com Another method involves the use of dyes like alamarBlue, which offer high sensitivity and are non-toxic to cells. bio-rad-antibodies.com

Cell Cycle Analysis: This technique is used to determine the stage of the cell cycle at which a compound exerts its effects. Cells are often stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, and then analyzed by flow cytometry. biorxiv.org This allows researchers to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. biorxiv.org

cAMP Reporter Assays: These assays are used to measure the levels of cyclic adenosine (B11128) monophosphate (cAMP), an important second messenger molecule, in response to a compound. For example, a cell-based PDE4 assay utilizes a genetically engineered cell line that expresses a thyroid-stimulating hormone receptor (TSHR) and a cyclic nucleotide-gated (CNG) ion channel. nih.gov Inhibition of PDE4 leads to an increase in cAMP levels, which in turn activates the CNG channel, resulting in a detectable change in membrane potential. nih.gov

The following table provides an overview of the different cell-based assays used to evaluate the biological activity of compounds related to this compound.

| Assay Type | Purpose | Example Application | Reference |

| Cell Proliferation Assay (MTT) | To measure the inhibition of cell growth and division. | Evaluation of antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines. | mdpi.com |

| Cell Cycle Analysis | To determine the stage of the cell cycle affected by a compound. | Analysis of cell populations stained with a DNA-binding fluorescent dye using flow cytometry. | biorxiv.org |

| cAMP Reporter Assay | To measure changes in intracellular cAMP levels. | A cell-based PDE4 assay using a TSHR-CNG-HEK 293 cell line. | nih.gov |

In Vitro Anti-inflammatory Activity

The direct in vitro anti-inflammatory activity of this compound, specifically concerning the inhibition of cyclooxygenase (COX) enzymes or the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA/protein, has not been detailed in the available research. While related heterocyclic compounds are often investigated for such properties nih.govnih.govnih.gov, specific data for the this compound scaffold is not presently available.

Pathways and Cellular Processes Modulation

The interaction of this compound derivatives with cellular systems can lead to the modulation of key pathways and processes, including gene and protein expression.

Investigation of Cell Cycle Arrest Mechanisms

Current research literature does not provide specific studies focused on the investigation of cell cycle arrest mechanisms induced by this compound. General studies have noted that kinases such as Chk1 and Chk2 are crucial mediators of cell cycle checkpoints in response to genotoxic stress, and the p53 pathway is also a key regulator. nih.gov Some viruses are known to induce G2/M cell cycle arrest to enhance their replication by inhibiting antiviral gene expression. nih.gov However, a direct link between this compound and these mechanisms has not been established.

Studies on Gene Expression Perturbation

Research into closely related phenylpyrimidine derivatives has shown an ability to perturb viral gene expression. nih.gov A study on 2,4-diamino-6-(4-methoxyphenyl)pyrimidine, a compound structurally similar to the 2-phenylpyrimidine core, demonstrated inhibition of an early phase of human cytomegalovirus (HCMV) infection. nih.gov This compound was found to inhibit the expression of immediate-early (IE) genes in HCMV-infected cells. nih.gov This suggests a mechanism that interferes with the initial stages of viral replication at the genetic level. nih.gov

Modulation of Protein Levels in Cellular Systems

The modulation of gene expression by 2-phenylpyrimidine derivatives directly impacts the levels of corresponding proteins in cellular systems.